

Recombinant Neuromacin expression and purification protocol

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Compound of Interest

Compound Name: Neuromacin

Cat. No.: B1578597

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Application Notes and Protocols: Recombinant Neuromacin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuromacin is a member of the macin family of antimicrobial proteins, which are noted for their dual functionality in both antimicrobial defense and nerve repair.[1][2] This protein is active against both Gram-positive and Gram-negative bacteria.[1][2][3] Notably, **neuromacin** can permeabilize the cytoplasmic membranes of bacteria and, in some cases, induce pore formation.[1][2][3] Beyond its antimicrobial properties, **neuromacin** has demonstrated the ability to enhance the repair of nerves and improve the viability of neuroblastoma cells, making it a protein of significant interest for therapeutic research.[1][2] The production of recombinant **neuromacin** is essential for further investigation into its structure, function, and therapeutic potential. The use of the Escherichia coli expression system is a well-established, cost-effective, and scalable method for producing recombinant proteins like **neuromacin**. [4][5] This document provides a detailed protocol for the expression and subsequent purification of

recombinant **neuromacin** using an N-terminal Hexahistidine (6xHis) tag in an E. coli host system.

Data Summary

The following tables provide a summary of typical buffer compositions and parameters for optimizing the expression and purification of recombinant **neuromacin**.

Table 1: Reagents and Buffers for His-Tagged **Neuromacin** Purification

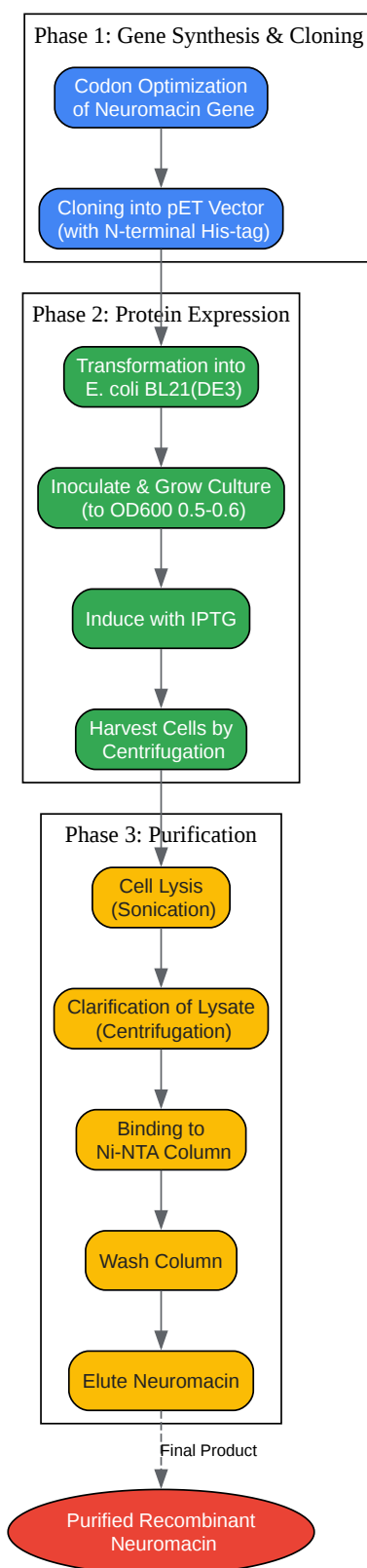
| Buffer Type | Component | Concentration | Purpose |
|----------------|------------------|---|-----------------|
| Lysis Buffer | Sodium Phosphate | 50 mM | Buffering agent |
| NaCl | 300 mM | Reduces ionic interactions | |
| Imidazole | 10 mM | Minimizes non-specific binding | |
| Lysozyme | 1 mg/mL | Enzymatic cell wall disruption | |
| pH | 8.0 | Optimal for His-tag binding | |
| Wash Buffer | Sodium Phosphate | 50 mM | Buffering agent |
| NaCl | 300 mM | Reduces ionic interactions | |
| Imidazole | 20 mM | Removes weakly bound contaminants | |
| pH | 8.0 | Maintains His-tag binding | |
| Elution Buffer | Sodium Phosphate | 50 mM | Buffering agent |
| NaCl | 300 mM | Reduces ionic interactions | |
| Imidazole | 250-500 mM | Competes for Ni-NTA binding, eluting the target protein | |
| pH | 8.0 | Maintains protein stability | |

 Table 2: Parameters for Optimizing **Neuromacrin** Expression

| Parameter | Condition 1 (High Yield) | Condition 2 (Solubility Focus) | Rationale |
|-----------------|--------------------------|--------------------------------|---|
| Host Strain | BL21(DE3) | BL21(DE3) or others | BL21(DE3) is deficient in proteases, suitable for protein expression. [6] |
| Inducer (IPTG) | 0.5 - 1.0 mM | 0.1 - 0.5 mM | Lower IPTG concentration can slow down expression, potentially improving proper folding.[6][7] |
| Induction Temp. | 37°C | 18-25°C | Lower temperatures can enhance protein solubility and reduce inclusion body formation.[6][7] |
| Induction Time | 3-4 hours | 12-18 hours (Overnight) | Shorter, high-temperature induction for rapid expression; longer, low-temperature for soluble protein.[6] |

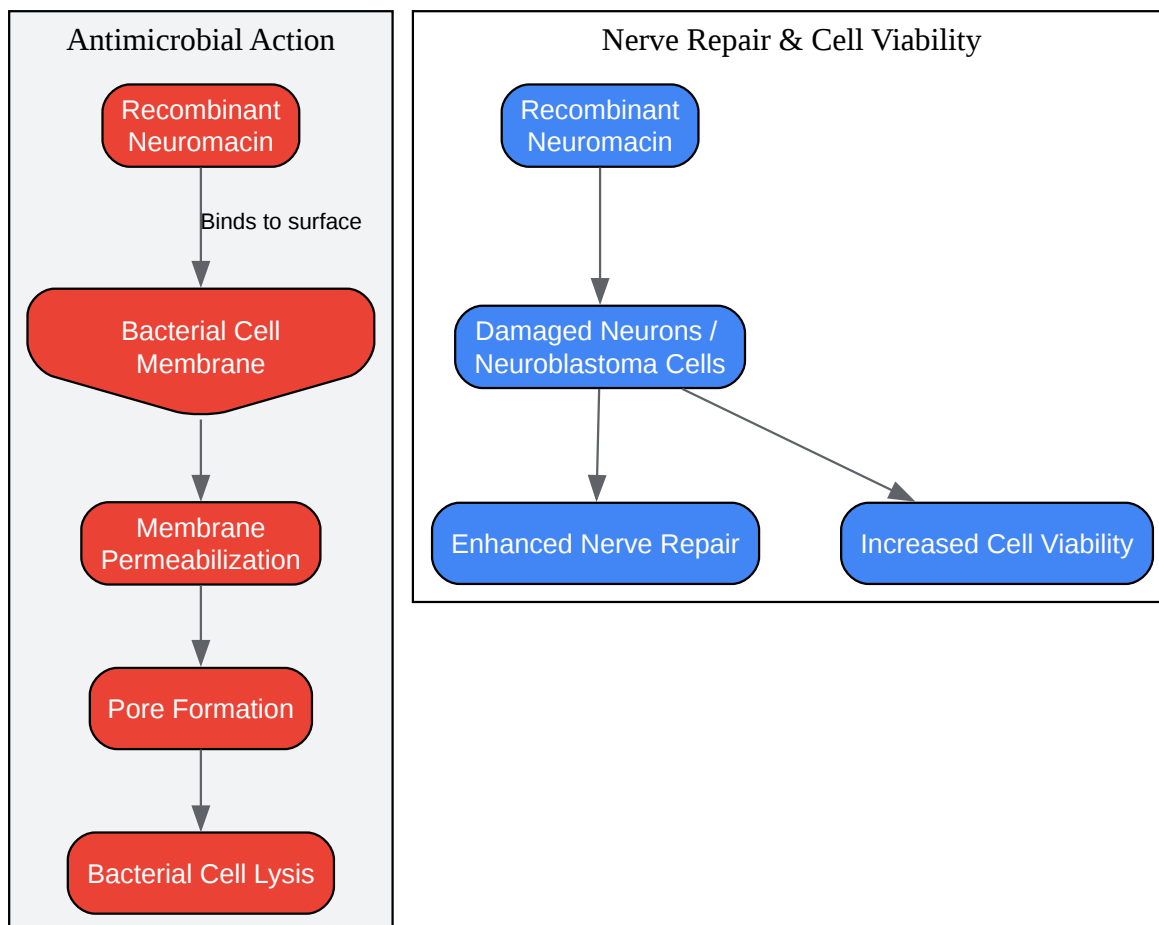
Experimental Workflow & Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for **neuromacin** production and its proposed mechanism of action.



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Caption: Experimental workflow for recombinant **neuromacin** production.



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Caption: Proposed mechanisms of action for **Neuromacin**.

Detailed Experimental Protocols

Phase 1: Gene Synthesis and Vector Construction

- Gene Synthesis: Synthesize the gene encoding **neuromacin** with codon optimization for expression in *E. coli*.^[5]
- Vector Insertion: Incorporate restriction sites at the 5' and 3' ends of the gene for cloning. At the 5' end, include a sequence for an N-terminal 6xHis-tag followed by a protease cleavage

site (e.g., TEV) to allow for tag removal if necessary.

- Cloning: Ligate the synthesized gene into a suitable E. coli expression vector, such as pET-28a(+), which contains a T7 promoter.[4][8]
- Verification: Transform the resulting plasmid into a cloning host strain (e.g., DH5 α). Verify the correctness of the construct by colony PCR and Sanger sequencing.[5][8]

Phase 2: Expression of Recombinant Neuromacin

- Transformation: Transform the verified expression vector into a competent E. coli expression host strain, such as BL21(DE3).[4][8] Plate the transformed cells on Luria-Bertani (LB) agar plates containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)) and incubate overnight at 37°C.[4]
- Starter Culture: Pick a single colony and inoculate a 10 mL starter culture of LB medium with the corresponding antibiotic.[6] Incubate at 37°C with shaking (200-250 rpm) for 4-6 hours.[6]
- Expression Culture: Use the starter culture to inoculate a larger volume (e.g., 1 L) of LB or Terrific Broth medium containing the antibiotic.[4] Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.[5][6]
- Induction: Once the target OD600 is reached, cool the culture to the desired induction temperature (e.g., 20°C). Induce protein expression by adding Isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[5]
- Incubation: Continue to incubate the culture with shaking for 12-18 hours at 20°C.[6]
- Cell Harvesting: Harvest the bacterial cells by centrifugation at 4,500 x g for 15 minutes at 4°C.[9] Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.[4]

Phase 3: Purification of His-Tagged Neuromacin

This protocol describes purification under native conditions.

- Cell Lysis:

- Thaw the cell pellet on ice and resuspend it in ice-cold Lysis Buffer (see Table 1) at a ratio of 5 mL per gram of wet cell pellet.[10]
- Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.[10]
- Lyse the cells further by sonication on ice. Use short bursts (e.g., six 10-second bursts) with cooling periods in between to prevent overheating.[10]
- Lysate Clarification:
 - Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cellular debris.[4][10]
 - Carefully collect the supernatant, which contains the soluble His-tagged **neuromacin**. Filter the supernatant through a 0.45 µm filter if necessary to ensure clarity.[11]
- Affinity Chromatography (IMAC):
 - Resin Equilibration: Equilibrate a Ni-NTA affinity column with 5-10 column volumes (CV) of Lysis Buffer (without lysozyme).
 - Binding: Load the clarified lysate onto the equilibrated column. This can be done by gravity flow or with a chromatography system.[12][13] Collect the flow-through fraction for analysis by SDS-PAGE.
 - Washing: Wash the column with 10-20 CV of Wash Buffer (see Table 1) to remove non-specifically bound proteins.[12] Monitor the absorbance at 280 nm until it returns to baseline.
 - Elution: Elute the bound His-tagged **neuromacin** from the column using 5-10 CV of Elution Buffer (see Table 1).[12] Collect the eluate in fractions (e.g., 1 mL fractions).
- Analysis and Post-Purification Processing:
 - Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein and to assess purity.
 - Pool the fractions containing pure **neuromacin**.

- If necessary, remove the imidazole and exchange the buffer via dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
- Measure the final protein concentration using a method such as the Bradford assay.
- For long-term storage, add glycerol to 10-20% and store at -80°C.

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